![molecular formula C17H21FN4O B6443914 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine CAS No. 2640966-20-5](/img/structure/B6443914.png)
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine (6F-NOPQ) is an organic compound containing nitrogen, carbon, and fluorine atoms. It is a heterocyclic amine and was first synthesized in 2014 by a group of researchers from the University of New South Wales. It has since been studied for its potential applications in medical research, specifically its ability to bind to and inhibit proteins in the body.
Scientific Research Applications
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine has been studied for its potential applications in medical research, specifically its ability to bind to and inhibit proteins in the body. It has been found to be a potent inhibitor of the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of inflammatory responses in the body. It has also been studied for its potential to treat diseases such as asthma, COPD, and inflammatory bowel disease. Additionally, 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine has been studied for its potential to be used as a diagnostic tool to detect certain diseases, such as cancer.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, appetite, and sleep.
Mode of Action
It’s known that compounds interacting with serotonergic and dopaminergic receptors can alter neurotransmission, leading to changes in mood, appetite, and sleep .
Biochemical Pathways
The serotonergic and dopaminergic pathways, which are likely targets of this compound, play significant roles in various physiological processes, including mood regulation, reward, sleep, and cognition .
Result of Action
Modulation of serotonergic and dopaminergic neurotransmission can lead to a variety of effects, depending on the specific receptors targeted and the direction of the modulation (ie, enhancement or inhibition) .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine in lab experiments is its ability to bind to and inhibit PDE4D. This makes it a useful tool for studying the effects of inflammation on the body. Additionally, 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is a relatively stable compound, making it easy to store and use in experiments. The main limitation of using 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine in lab experiments is its relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
There are a number of potential future directions for 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine research. One potential direction is to further explore its potential to be used as a diagnostic tool. Additionally, further research could be done to explore 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine’s potential to be used in the treatment of diseases such as asthma, COPD, and inflammatory bowel disease. Additionally, research could be done to explore the potential of 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine to be used as an anti-inflammatory drug. Finally, research could be done to further explore 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine’s potential to be used in the treatment of cancer.
Synthesis Methods
The synthesis of 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine begins with the reaction of 1-bromo-4-fluoro-2-nitrobenzene and 2-amino-3-methyl-1-pyrrolidine (AMP) in a one-pot reaction. The reaction is catalyzed by a palladium-based catalyst, and the product of the reaction is 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine. The reaction is typically conducted in a solvent such as dichloromethane or acetonitrile. The reaction is usually complete within 12 hours, with yields ranging from 50-80%.
properties
IUPAC Name |
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c18-12-1-2-16-15(9-12)17(20-11-19-16)21-13-3-6-22(10-13)14-4-7-23-8-5-14/h1-2,9,11,13-14H,3-8,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGCYJMXNWAEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=NC3=C2C=C(C=C3)F)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.